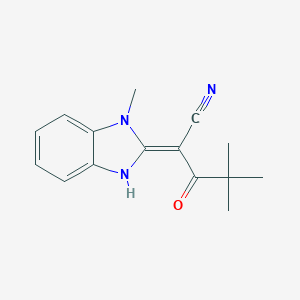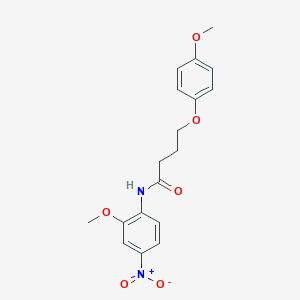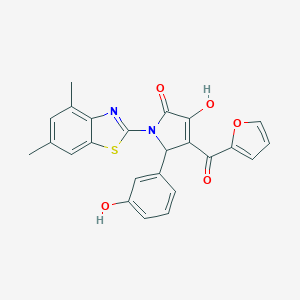
1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one, also known as PBP, is a synthetic compound that belongs to the class of phenylpropenes. It is widely used in scientific research due to its unique properties and potential applications. PBP has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one acts as a dopamine receptor ligand and modulates the activity of dopamine receptors. It has been shown to have a high affinity for the D1 and D2 dopamine receptors. 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one binds to the dopamine receptors and activates intracellular signaling pathways, leading to changes in cellular activity. 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has also been shown to have an inhibitory effect on the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and to have anxiolytic and antidepressant effects. 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has also been shown to increase the release of dopamine in the brain and to have neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one.
実験室実験の利点と制限
1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has several advantages for use in lab experiments. It is a highly selective ligand for dopamine receptors and has a high affinity for the D1 and D2 dopamine receptors. 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one is also stable and easy to synthesize, making it a useful tool for studying dopamine receptors. However, 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has some limitations for use in lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one. One area of research is the development of new 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one analogs with improved pharmacological properties. Another area of research is the study of the long-term effects of 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one on the brain and behavior. Additionally, 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has potential applications in the development of new drugs for the treatment of neurological and psychiatric disorders, and further research is needed to explore these potential applications.
Conclusion:
In conclusion, 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications. It has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry, and further research is needed to fully understand its potential.
合成法
1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction and the Mannich reaction. In the Claisen-Schmidt condensation reaction, benzaldehyde and butyrophenone are reacted in the presence of a base to form 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one. In the Mannich reaction, benzaldehyde, butyrophenone, and piperidine are reacted in the presence of a base to form 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one. Both methods have been used successfully to synthesize 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one with high purity and yield.
科学的研究の応用
1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has been widely used in scientific research as a tool for studying various biological processes. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. 1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one has been used as a ligand for studying dopamine receptors and as a tool for studying the effects of dopamine on behavior. It has also been used as a tool for studying the effects of drugs on the central nervous system.
特性
製品名 |
1-Piperidino-3-(4-butoxyphenyl)-2-propene-1-one |
|---|---|
分子式 |
C18H25NO2 |
分子量 |
287.4 g/mol |
IUPAC名 |
(E)-3-(4-butoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H25NO2/c1-2-3-15-21-17-10-7-16(8-11-17)9-12-18(20)19-13-5-4-6-14-19/h7-12H,2-6,13-15H2,1H3/b12-9+ |
InChIキー |
VTOMVZTWHRGNGS-FMIVXFBMSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2 |
SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)N2CCCCC2 |
正規SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254948.png)


![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B254952.png)
![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)
![4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B254957.png)

![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)

![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)

![4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B254969.png)

